REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>O>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:20]=[O:22])=[CH:2]1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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N1C=CC=2C1=NC=CC2
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
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36 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring, for 4 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 250 mL round bottom flask was placed
|
Type
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CUSTOM
|
Details
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to react
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
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TEMPERATURE
|
Details
|
at reflux in a bath of oil
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
WASH
|
Details
|
the filtrate cake was washed with H2O
|
Type
|
CUSTOM
|
Details
|
This resulted in 7.5 g (61%) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a white solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C=2C1=NC=CC2)C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |